
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H14O3. It is a type of ester, specifically an acrylate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in polymer chemistry and is often utilized in the production of coatings, adhesives, and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methylpropyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 1-methoxy-2-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-methylpropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylprop-2-enoic acid and 1-methoxy-2-methylpropanol.
Polymerization: The compound can undergo free radical polymerization to form polymers, which are used in coatings and adhesives.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: 2-methylprop-2-enoic acid and 1-methoxy-2-methylpropanol.
Polymerization: Polymers used in coatings and adhesives.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in the development of medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 1-methoxy-2-methylpropyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The compound’s double bond allows it to participate in free radical polymerization, forming long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, adhesion, and durability. The molecular targets and pathways involved in its action are related to the initiation and propagation steps of the polymerization process.
Comparación Con Compuestos Similares
1-Methoxy-2-methylpropyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Methyl methacrylate: Another acrylate ester used in the production of polymethyl methacrylate (PMMA), known for its transparency and resistance to impact.
Ethyl acrylate: Used in the production of polymers and copolymers with applications in adhesives and coatings.
Butyl acrylate: Known for its flexibility and used in the production of pressure-sensitive adhesives.
Uniqueness: this compound is unique due to its specific combination of a methoxy group and a methylpropyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and adhesion.
Propiedades
Número CAS |
487048-12-4 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(1-methoxy-2-methylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(10)12-9(11-5)7(3)4/h7,9H,1H2,2-5H3 |
Clave InChI |
DUOYWYYFTMJWHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(OC)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


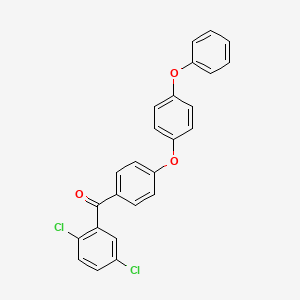
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
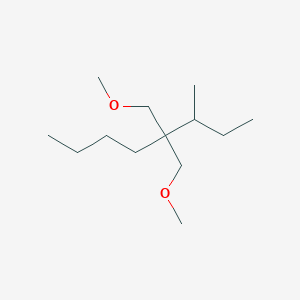
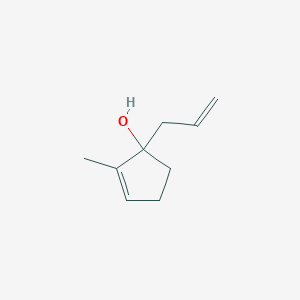
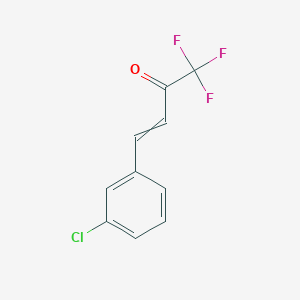
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
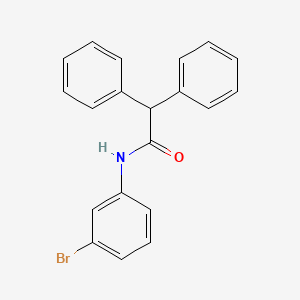
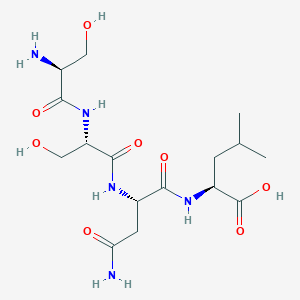
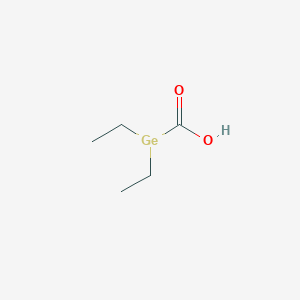
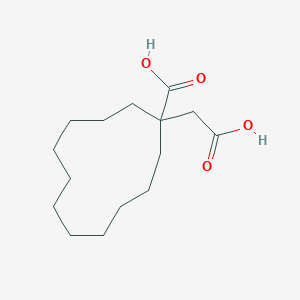
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)
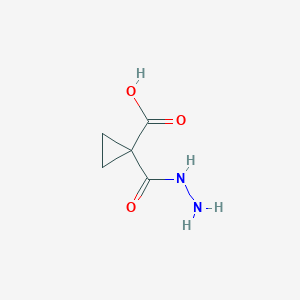
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
